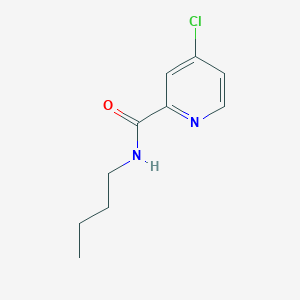
3-(2-Fluorophenyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-(2-Fluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClFN . It is also known by other names such as Pyrrolidine, 3-(2-fluorophenyl)-, hydrochloride (1:1) .
Molecular Structure Analysis
The molecular structure of 3-(2-Fluorophenyl)pyrrolidine hydrochloride is represented by the formula C10H13ClFN . The average mass of the molecule is 201.668 Da and the monoisotopic mass is 201.072052 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- New Heterocycle-Based Molecules : 3-(2-Fluorophenyl)pyrrolidine hydrochloride has been used in the synthesis and characterization of new heterocyclic molecules, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. These molecules have potential applications in non-linear optics and as lead compounds for developing new anti-cancer drugs (Murthy et al., 2017).
Sensory Applications
- Chemosensors for Al(3+) : Pyrrolidine derivatives, including 3-(2-Fluorophenyl)pyrrolidine hydrochloride, have been used to create chemosensors. These sensors selectively detect aluminum ions (Al3+) based on internal charge transfer mechanisms, indicating potential applications in environmental monitoring and materials science (Maity & Govindaraju, 2010).
Pharmaceutical Research
- Anticoccidial Agents : Derivatives of pyrrolidine, such as 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles, have been evaluated as potent inhibitors in anticoccidial agents. These compounds show promise for treating infections caused by Eimeria tenella, a parasite that affects poultry (Qian et al., 2006).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The crystal structure of various pyrrolidine derivatives has been analyzed, providing insights into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in pharmaceuticals and materials science (Sharma et al., 2013; Revathi et al., 2013).
Fluorescent Chemosensors
- Fe3+/Fe2+ Sensitivity : Pyrrolidine-based fluorophores have been synthesized, demonstrating high selectivity for Fe3+/Fe2+ cations. These compounds could be used for sensing applications in biological and environmental contexts (Maity et al., 2018).
Antitubercular and Antibacterial Activities
- Antitubercular and Antibacterial Derivatives : Novel pyrrolidine derivatives have shown significant antitubercular and antibacterial activities. These compounds could be pivotal in developing new treatments for tuberculosis and bacterial infections (Bodige et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment including gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZQWAHJDBRUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915578 | |
| Record name | 3-(2-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)pyrrolidine hydrochloride | |
CAS RN |
943843-62-7 | |
| Record name | Pyrrolidine, 3-(2-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943843-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine](/img/structure/B1437983.png)

![{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1437986.png)
![4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B1437987.png)



![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)
amine hydrochloride](/img/structure/B1437997.png)



![4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1438005.png)